Diisononyl phthalate
Overview
Description
Diisononyl phthalate is a phthalate ester used primarily as a plasticizer. It is typically a mixture of chemical compounds consisting of various isononyl esters of phthalic acid. This compound is widely used in the production of flexible polyvinyl chloride plastics, copolymers, and resins . This compound imparts flexibility and durability to plastic products, making it a crucial component in numerous consumer goods.
Mechanism of Action
Target of Action
Diisononyl phthalate (DINP) is a widely used dialkyl phthalate (DAPs) softener in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . The primary targets of DINP are the plastic materials where it is incorporated to impart flexibility and workability .
Mode of Action
DINP works by enhancing the flexibility and resilience of PVC products . It allows for easy molding and improves the performance characteristics of plastic materials . It has been demonstrated that DINP exposure impairs the functions of kidney and liver in animals .
Biochemical Pathways
The metabolite profiling of DINP degradation indicates that DINP is degraded through simultaneous pathways of de-esterification and β-oxidation . During the biodegradation of DINP, 4-derived compounds were identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .
Pharmacokinetics
The pharmacokinetic data indicate that the oral bioavailability of DINP in freely moving rats was about 1.19% . The elimination half-life of DINP was 364 ± 146 min for intravenous (10 mg/kg) administration and 150 ± 58 min for oral (100 mg/kg) administration . The total DINP excretion up to 48 h was 13.64 ± 3.99% in feces .
Result of Action
Exposure to DINP can have serious health consequences, including reproductive damage and an increased risk of breast cancer . Studies find that exposure to environmentally relevant concentrations of DINP in zebrafish disrupts the endocannabinoid system (ECS) and affects reproduction in a gender-specific manner . It also has other adverse effects on aquatic organisms, as DINP upregulates orexigenic signals and causes hepatosteatosis together with deregulation of the peripheral ECS and lipid metabolism .
Action Environment
Nevertheless, measures should be taken to prevent its release during production, use, and disposal to minimize potential environmental effects . The widespread production and use of DAPs in North America, Europe, and Japan make their environmental fate and human health effects a matter of concern .
Biochemical Analysis
Biochemical Properties
Diisononyl phthalate interacts with various biomolecules. It reacts exothermically with acids to generate isononyl alcohol and phthalic acid . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Cellular Effects
This compound has been found to induce negative effects on ovarian function and fertility in animal models . It also disrupts male reproduction and fertility . In zebrafish, exposure to this compound disrupts the endocannabinoid system and affects reproduction in a gender-specific manner .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism through simultaneous pathways of de-esterification and β-oxidation . During the biodegradation of this compound, four derived compounds were identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is known to be a cytotoxic agent, targeting mitochondrial respiration, depleting mitochondrial ATP production, and increasing glycolytic metabolism . Delayed effects were observed between the cellular and the mitochondrial parameters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have confirmed that the negative effects of this compound exposure on males in animal models are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through simultaneous pathways of de-esterification and β-oxidation .
Transport and Distribution
This compound is easily released into the environment because there is no covalent bond between the phthalates and plastics in which they are mixed . As plastics age and break down, the release of phthalates accelerates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol. The reaction typically involves heating phthalic anhydride with isononyl alcohol in the presence of a catalyst. For instance, one method involves adding 0.6 tons of phthalic anhydride to a reactor, followed by 1.8 tons of isononyl alcohol. The mixture is heated to 170°C and stirred under reflux for one hour. A non-acidic catalyst is then added, and the temperature is increased to 230°C. The reaction continues under reflux for two hours until the acid number drops below 2 mg KOH/g. The product is then cooled, filtered under reduced pressure, and the thick product this compound is obtained .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps to ensure the product meets the required specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Diisononyl phthalate undergoes several types of chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Reacts with water to form phthalic acid and isononyl alcohol.
Oxidation: Reacts with strong oxidizing agents, potentially leading to vigorous reactions.
Substitution: Can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Acids: Reacts exothermically with acids to generate isononyl alcohol and phthalic acid.
Oxidizing Agents: Strong oxidizing acids can cause vigorous reactions.
Caustic Solutions: Interaction with caustic solutions generates heat.
Major Products Formed:
- Isononyl Alcohol
- Phthalic Acid
Scientific Research Applications
Diisononyl phthalate is extensively used in scientific research and industrial applications:
- Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride plastics, copolymers, and resins .
- Biology: Studied for its effects on the endocrine system and its potential as an endocrine disruptor .
- Medicine: Investigated for its potential health effects, including toxicity and carcinogenicity .
- Industry: Widely used in the production of consumer goods such as building materials, automobile parts, vinyl upholstery, wire, cables, plastisols, clothing, footwear, rain gear, playground equipment, and children’s products .
Comparison with Similar Compounds
- Diisodecyl Phthalate
- Di-n-decyl Phthalate
- Diundecyl Phthalate
- Didodecyl Phthalate
Comparison: Diisononyl phthalate is unique due to its specific isononyl ester composition, which provides a balance of flexibility and durability in plastic products. Compared to other phthalates like diisodecyl phthalate and di-n-decyl phthalate, this compound offers a different range of physical properties, making it suitable for various applications .
Properties
IUPAC Name |
bis(7-methyloctyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGXOJOCNVPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Record name | DI-ISONONYL PHTHALATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISONONYL PHTHALATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860420 | |
Record name | Bis(7-methyloctyl) phthalate | |
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Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |
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Record name | Diisononyl phthalate | |
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Boiling Point |
172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 221 °C c.c. | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Density |
0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |
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Vapor Pressure |
0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
Record name | Diisononyl phthalate | |
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Record name | DIISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Mechanism of Action |
The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ..., The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism. | |
Record name | DIISONONYL PHTHALATE | |
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Impurities |
Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |
Record name | DIISONONYL PHTHALATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
28553-12-0, 68515-48-0, 20548-62-3 | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |
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Record name | Bis(7-methyloctyl) phthalate | |
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Record name | DIISONONYLPHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Melting Point |
-48 °C, -43 °C | |
Record name | DIISONONYL PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.